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Executive Summary
Tabimorelin (formerly NN703), an orally active ghrelin receptor agonist, has been investigated

for its potential to stimulate growth hormone (GH) secretion. This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data for oral

tabimorelin hemifumarate. While detailed human pharmacokinetic parameters (Cmax, Tmax,

AUC, half-life) are not extensively reported in publicly available literature, this document

synthesizes the existing non-clinical pharmacokinetic data, human pharmacodynamic findings,

and the underlying mechanism of action to support ongoing research and development efforts.

Introduction
Tabimorelin is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue

receptor (GHSR), mimicking the endogenous ligand ghrelin to stimulate the release of growth

hormone.[1][2] Its development as an oral formulation presents a significant potential

advantage for therapeutic applications requiring long-term treatment, such as growth hormone

deficiency. Understanding the pharmacokinetic profile of tabimorelin is crucial for optimizing

dosing strategies and ensuring its safety and efficacy.
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Direct and comprehensive human pharmacokinetic data for oral tabimorelin hemifumarate is

limited in the available scientific literature. However, studies in animal models provide valuable

insights into its absorption, distribution, metabolism, and excretion profile.

Preclinical Pharmacokinetics
A study in Beagle dogs provides the most detailed pharmacokinetic parameters for oral

tabimorelin currently available.

Parameter Value Species Reference

Oral Bioavailability 30% Beagle Dog [3]

Plasma Half-life (t½) 4.1 ± 0.4 hours Beagle Dog [3]

Metabolism
The biotransformation of tabimorelin has been investigated, primarily in the context of anti-

doping research. In vivo studies in rats have identified 13 metabolites, suggesting that the

compound undergoes significant metabolism.[4][5] Further characterization of the metabolic

pathways and the enzymes involved is necessary for a complete understanding of its

disposition in humans. In vitro studies have indicated that tabimorelin is a mechanism-based

inhibitor of Cytochrome P450 3A4 (CYP3A4), which could have implications for drug-drug

interactions.[6]

Human Pharmacodynamics
Clinical studies in healthy male volunteers have focused on the pharmacodynamic effects of

oral tabimorelin, specifically its ability to stimulate GH secretion. These studies provide indirect

evidence of its absorption and activity following oral administration.

Single Ascending Dose Study
A double-blind, randomized, placebo-controlled, single ascending dose study was conducted in

healthy male subjects with oral doses ranging from 0.05 to 12 mg/kg bodyweight.
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Dose Level Key Findings Reference

1.5 - 12 mg/kg

Statistically significant increase

in maximal GH concentration

(Cmax) compared to placebo.

[4][7]

3.0 - 12 mg/kg

Statistically significant increase

in GH Area Under the Curve

(AUC) from 0-24 hours

compared to placebo.

[4][7]

6.0 - 12 mg/kg

Statistically significant increase

in Insulin-like Growth Factor-1

(IGF-1) levels compared to

placebo.

[4][7]

Multiple Dose Study
A 7-day, randomized, double-blind, placebo-controlled study was conducted in healthy male

subjects with once-daily oral doses of 1.71, 3.0, 4.5, and 6.86 mg/kg bodyweight.

Dose Level
Key Findings (Day 1 and
Day 7)

Reference

All doses

Dose-related and statistically

significant increases in GH

AUC (0-12h) and GH Cmax

compared to placebo on both

Day 1 and Day 7.

[2]

3.0 - 6.86 mg/kg

Significantly higher increase in

IGF-I levels compared to

placebo.

[2]

6.86 mg/kg

Significantly higher increase in

IGF binding protein 3 (IGFBP-

3) compared to placebo.

[2]
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A notable observation from the multiple-dose study was an overall significant decrease in GH

release from day 1 to day 7, suggesting a potential for tachyphylaxis with continuous daily

dosing.[2]

Mechanism of Action: GHSR Signaling Pathway
Tabimorelin exerts its effects by binding to and activating the Growth Hormone Secretagogue

Receptor (GHSR), a G-protein coupled receptor.[1][2] The activation of GHSR triggers a

cascade of intracellular signaling events, primarily in the pituitary gland and hypothalamus,

leading to the synthesis and release of growth hormone.

Extracellular
Cell Membrane

Intracellular

Tabimorelin GHSR
(Ghrelin Receptor) Gq activation -> PLC activation IP3 & DAG Production ↑ Intracellular Ca²⁺ & PKC activation Growth Hormone
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Caption: Tabimorelin activation of the GHSR signaling cascade.

Experimental Protocols
The following provides a summary of the methodologies employed in the key human

pharmacodynamic studies.

Study Design for Human Pharmacodynamic Trials
Both the single and multiple-dose studies were conducted as randomized, double-blind,

placebo-controlled trials in healthy adult male volunteers.[2][4][7] The single-dose study utilized

an escalating dose design.[4][7]

Experimental Workflow
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Caption: Workflow for human pharmacodynamic studies of oral tabimorelin.

Bioanalytical Methods
The primary endpoints in the human studies were the concentrations of various hormones,

including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), and Insulin-like Growth

Factor Binding Protein 3 (IGFBP-3).[2] These were likely measured using validated

immunoassays, such as ELISA or radioimmunoassay (RIA), from plasma or serum samples

collected at predefined time points post-dose. Specific details of the analytical methods used

for the quantification of tabimorelin itself in human plasma are not described in the reviewed

literature.
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Conclusion and Future Directions
Oral tabimorelin hemifumarate has demonstrated clear pharmacodynamic activity in humans,

stimulating the GH/IGF-1 axis in a dose-dependent manner. The preclinical data from canine

studies suggest moderate oral bioavailability and a relatively short half-life. However, a

significant gap remains in the understanding of its clinical pharmacokinetics in humans. Future

studies should aim to characterize the full pharmacokinetic profile of oral tabimorelin in a

human population, including the determination of key parameters such as Cmax, Tmax, AUC,

and elimination half-life. Furthermore, a thorough investigation of its metabolic pathways and

potential for drug-drug interactions, particularly concerning its inhibition of CYP3A4, is

warranted to ensure its safe and effective clinical use.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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